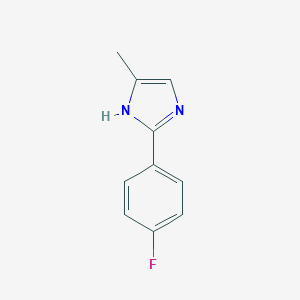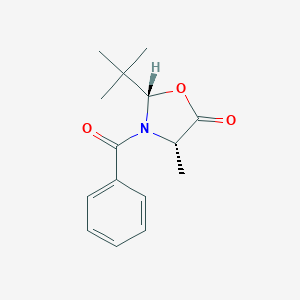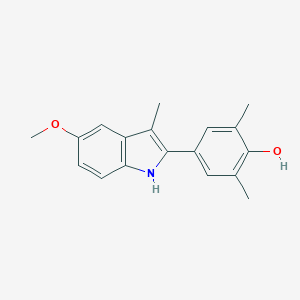
2-(溴甲基)-1-甲氧基-3-硝基苯
描述
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of nitrobenzene derivatives provides insights into the arrangement of atoms and functional groups. For instance, anisotropic displacement parameters were calculated for isomorphous compounds of nitrobenzene, offering a deeper understanding of molecular vibrations and structure stability (Damian Mroz et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzene derivatives are diverse. The Claisen rearrangement of methoxy derivatives in nitrobenzene solvent presents a reaction mechanism that could potentially be applied to 2-(Bromomethyl)-1-methoxy-3-nitrobenzene (Wang Li-dong, 2008). Furthermore, the electrochemical reductions of nitrobenzene derivatives have been studied, highlighting the potential for synthesizing various compounds through electrosynthesis (Peng Du & D. Peters, 2010).
Physical Properties Analysis
Physical properties such as crystal structure, melting points, and solubility are crucial for understanding the behavior of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene under different conditions. Crystal structure analysis of similar compounds has been conducted to elucidate their geometric configurations (Xianfei Li et al., 2012).
Chemical Properties Analysis
The chemical properties of nitrobenzene derivatives, including reactivity, stability, and interaction with other compounds, have been extensively studied. The reaction of geminal bromonitroalkanes with nucleophiles, for example, demonstrates the reactivity of bromo- and nitro- groups in complex molecular structures (B. C. Challis & T. Yousaf, 1991).
科学研究应用
-
Synthesis of Vicinal Haloethers
- Field : Organic Chemistry
- Application : The compound 2-bromo-2-(methoxy(phenyl)methyl)malononitrile is used in the synthesis of two novel vicinal haloethers .
- Method : The synthesis involves an aminobromination reaction of β, β-dicyanostyrene . Methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The final products indicate that these compounds have the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
-
Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : Bromomethyl compounds are used in the bromomethylation of thiols .
- Method : The process involves using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .
- Results : The preparation of structurally diverse bromomethyl sulfides illustrates the chemotolerant applicability of this method .
安全和危害
- Toxicity : Due to the presence of bromine and nitro groups, this compound may be toxic. Proper handling and protective equipment are essential.
- Flammability : Organic nitro compounds can be flammable.
- Health Risks : Inhalation, skin contact, or ingestion may pose health risks. Refer to safety data sheets for detailed information.
未来方向
- Biological Studies : Investigate its potential as a pharmacologically active compound.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Environmental Impact : Assess its environmental persistence and impact.
属性
IUPAC Name |
2-(bromomethyl)-1-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZQICKUZAGVFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173354 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-methoxy-3-nitrobenzene | |
CAS RN |
19689-86-2 | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-(bromomethyl)-1-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

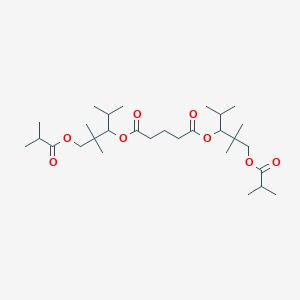
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
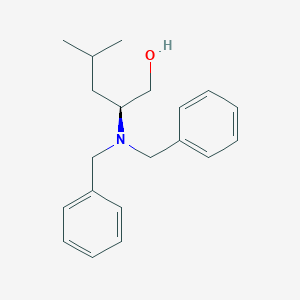
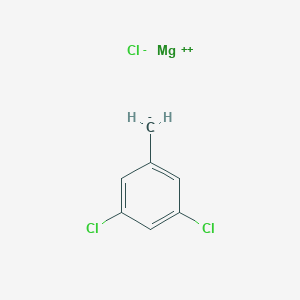

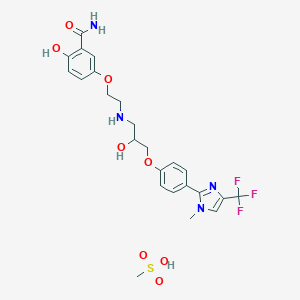
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
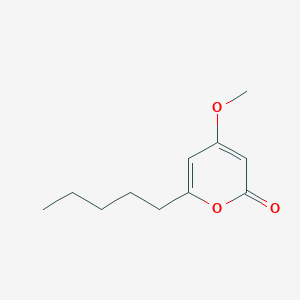
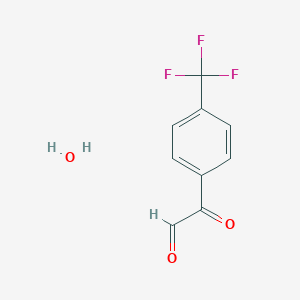
![(6R)-6-[(1S,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-azido-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12621.png)
